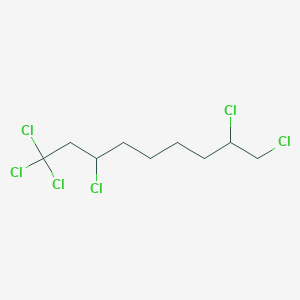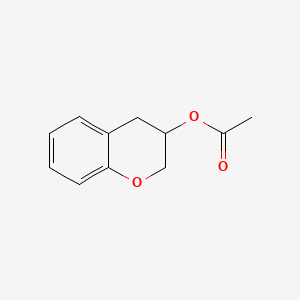
Isocyanoacetylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isocyanoacetylene is an organic compound with the molecular formula C₃HN. It is a less common isomer of cyanoacetylene and belongs to the series of cyanopolyynes. This compound has been detected in interstellar clouds and circumstellar envelopes, indicating its significance in astrochemistry .
Preparation Methods
The synthesis of isocyanoacetylene can be achieved through various methods. One common approach involves the reaction of acetylene with cyanogen radicals. This reaction typically occurs under controlled laboratory conditions, often involving low temperatures and specific catalysts to facilitate the formation of this compound
Chemical Reactions Analysis
Isocyanoacetylene undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: this compound can participate in substitution reactions, where one of its atoms is replaced by another atom or group of atoms.
Common reagents used in these reactions include hydrogen, oxygen, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Isocyanoacetylene has several scientific research applications:
Astrochemistry: It has been detected in interstellar clouds and circumstellar envelopes, making it significant in the study of the chemical composition of space.
Synthetic Chemistry: this compound can be used as a building block in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which isocyanoacetylene exerts its effects involves its ability to participate in various chemical reactions. Its molecular structure allows it to interact with other molecules, leading to the formation of new compounds. The specific pathways and molecular targets involved depend on the reaction conditions and the nature of the interacting molecules .
Comparison with Similar Compounds
Isocyanoacetylene is similar to other cyanopolyynes, such as:
Cyanoacetylene (C₃HN): This isomer has a different arrangement of atoms but shares similar chemical properties.
Dicyanoacetylene (C₄N₂): Another related compound with a longer carbon chain and two cyano groups.
Diacetylene (C₄H₂): A related compound with a similar carbon backbone but without the cyano group.
This compound is unique due to its specific arrangement of atoms, which gives it distinct chemical properties and reactivity compared to its isomers and related compounds .
Properties
CAS No. |
66723-45-3 |
|---|---|
Molecular Formula |
C3HN |
Molecular Weight |
51.05 g/mol |
IUPAC Name |
isocyanoethyne |
InChI |
InChI=1S/C3HN/c1-3-4-2/h1H |
InChI Key |
REHKGFPHRDKAKX-UHFFFAOYSA-N |
Canonical SMILES |
C#C[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B13804198.png)
![3-chloro-N-[(6-ethyl-2-oxo-1H-quinolin-3-yl)methyl]-6-fluoro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide](/img/structure/B13804199.png)
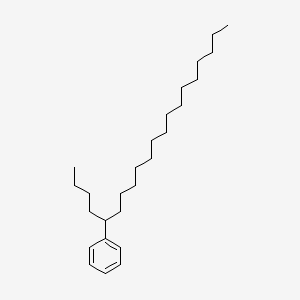
![Benzoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitro-](/img/structure/B13804209.png)
![3,7-Ethanofuro[3,2-b]pyridine](/img/structure/B13804224.png)
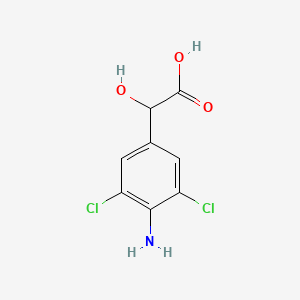
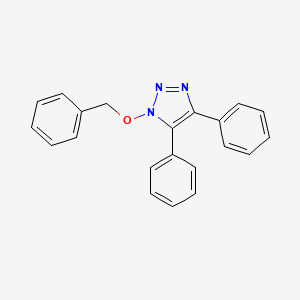


![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13804266.png)

![4-[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13804277.png)
